molecular formula C11H21NO9 B1674655 [(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate CAS No. 36687-82-8

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Cat. No. B1674655
CAS RN: 36687-82-8
M. Wt: 311.29 g/mol
InChI Key: RZALONVQKUWRRY-XOJLQXRJSA-N
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Description

The compound “[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate” is a chemical with the molecular formula C11H21NO9 . It is a complex organic compound with potential applications in various fields.


Synthesis Analysis

The synthesis of this compound and related compounds is a topic of research. Studies have reported on the flexible synthesis of methyl 4-oxobutanoates and their derivatives, highlighting the importance of these compounds in organic synthesis due to their reactivity and potential as intermediates in various chemical transformations.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H21NO9 . Detailed structural elucidation of compounds, including crystal structure analysis and spectroscopic characterization, provides insight into their chemical behavior and potential for further modification.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 311.29 g/mol. The compound’s properties are determined by its molecular structure and the nature of the chemical bonds within the molecule .

Scientific Research Applications

Synthesis and Characterization

Synthetic Pathways : Research has focused on developing efficient synthetic pathways for related compounds, which are crucial for their applications in organic synthesis and medicinal chemistry. For example, studies have reported on the flexible synthesis of methyl 4-oxobutanoates and their derivatives, highlighting the importance of these compounds in organic synthesis due to their reactivity and potential as intermediates in various chemical transformations (Kunz, Janowitz, & Reißig, 1990).

Structural Analysis : The detailed structural elucidation of compounds, including crystal structure analysis and spectroscopic characterization, provides insight into their chemical behavior and potential for further modification. Research into organotin(IV) derivatives has explored their structural characteristics and potential medicinal applications, demonstrating the diverse utility of these compounds in both chemistry and biology (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).

Applications in Organic Synthesis

Building Blocks for Synthesis : Compounds like those mentioned are valuable building blocks in organic synthesis, enabling the construction of complex molecules. The microbiological production of carboxylic acids, for instance, showcases the "green" biotechnological approaches to obtaining oxo- and hydroxycarboxylic acids for use in synthesizing a wide array of chemicals, including hydrophilic triazines and spiro-connected heterocycles (Aurich et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structure, and potential applications. The development of efficient synthetic pathways and detailed structural analysis could enhance its utility in organic synthesis and medicinal chemistry .

properties

CAS RN

36687-82-8

Product Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

Molecular Formula

C11H21NO9

Molecular Weight

311.29 g/mol

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m11/s1

InChI Key

RZALONVQKUWRRY-XOJLQXRJSA-N

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.C(C(C(=O)[O-])O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-Carnitine tartrate;  L-Carnitine L-tartrate;  Carnipure tartrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 2
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 3
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 4
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 5
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Reactant of Route 6
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

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